3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride
Overview
Description
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 273400-20-7 . It has a molecular weight of 163.61 . The compound is a solid and is stored at 4°C in sealed storage, away from moisture .
Chemical Reactions Analysis
Specific chemical reactions involving 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride are not available in the retrieved data. Tetrazoles are known to participate in various reactions due to their high reactivity .Physical And Chemical Properties Analysis
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride is a solid compound . It is stored at 4°C, in sealed storage, away from moisture . The compound has a molecular weight of 163.61 .Scientific Research Applications
Phytocidal Activity : 1-substituted 1H-1,2,3,4-tetrazole compounds, which include derivatives similar to 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride, have shown strong phytocidal activity. This suggests potential applications in agriculture and plant science (Su et al., 2006).
Fatty Acid Amide Hydrolase Inhibitory Potency : Tetrazolylpropan-2-ones, closely related to the compound , have been studied for their inhibition of fatty acid amide hydrolase (FAAH), a target for drug development. This indicates possible biomedical applications (Garzinsky et al., 2018).
Generation of Structurally Diverse Compounds : Research shows that compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, which have structural similarities, can be used to create a diverse library of compounds. This highlights its role in synthetic chemistry and drug design (Roman, 2013).
Potential in Nitrogen-rich Gas Generators : Imidazole, triazole, and tetrazole-based molecules, including 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, have been prepared for potential applications in nitrogen-rich gas generators. This implies usage in industrial and defense applications (Srinivas et al., 2014).
Photodegradation Studies : Tetrazole derivatives like bis(1H-tetrazol-5-yl)amine have been studied for their photodegradation under solar and UV light, suggesting environmental applications in degrading pollutants (Halasz et al., 2020).
Synthesis of Biologically Potent Derivatives : Novel synthesis methods for creating derivatives of 1H-tetrazol-1-yl)benzonitriles have been developed, indicating their potential in creating biologically active molecules (Rao et al., 2014).
DNA Cleavage Studies : Isomeric pyridyl-tetrazole ligands and their metal complexes have been synthesized and characterized for DNA cleavage activity, pointing to applications in biochemistry and molecular biology (Babu et al., 2017).
Efficient Synthesis and Catalysis : Research demonstrates the use of chitosan derived magnetic ionic liquid as a catalyst for synthesizing tetrazoles, showing its utility in green chemistry and sustainable practices (Khalafi‐Nezhad & Mohammadi, 2013).
properties
IUPAC Name |
3-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c5-3-1-2-4-6-8-9-7-4;/h1-3,5H2,(H,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOWUHPTNFHZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride | |
CAS RN |
273400-20-7 | |
Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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